molecular formula C20H20ClN3O3 B281964 4-{4-[4-(3-Chlorophenyl)-1-piperazinyl]anilino}-4-oxo-2-butenoicacid

4-{4-[4-(3-Chlorophenyl)-1-piperazinyl]anilino}-4-oxo-2-butenoicacid

货号 B281964
分子量: 385.8 g/mol
InChI 键: IWXITTRIZWWEQP-HJWRWDBZSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-{4-[4-(3-Chlorophenyl)-1-piperazinyl]anilino}-4-oxo-2-butenoic acid, also known as AG-1478, is a small molecule inhibitor that targets the epidermal growth factor receptor (EGFR). EGFR is a transmembrane receptor tyrosine kinase that plays a crucial role in the regulation of cell growth, differentiation, and survival. Dysregulation of EGFR signaling has been implicated in the development and progression of various cancers, making it an attractive target for cancer therapy.

科学研究应用

4-{4-[4-(3-Chlorophenyl)-1-piperazinyl]anilino}-4-oxo-2-butenoicacid has been widely used in scientific research to study the role of EGFR in various biological processes. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy. 4-{4-[4-(3-Chlorophenyl)-1-piperazinyl]anilino}-4-oxo-2-butenoicacid has also been used to study the effect of EGFR inhibition on other signaling pathways, such as the MAPK/ERK pathway and the PI3K/AKT pathway. In addition, 4-{4-[4-(3-Chlorophenyl)-1-piperazinyl]anilino}-4-oxo-2-butenoicacid has been used to investigate the role of EGFR in non-cancerous cells, such as neurons and epithelial cells.

作用机制

4-{4-[4-(3-Chlorophenyl)-1-piperazinyl]anilino}-4-oxo-2-butenoicacid works by binding to the ATP-binding site of the EGFR kinase domain, preventing the phosphorylation of downstream signaling molecules and ultimately inhibiting cell growth and survival. This mechanism of action is similar to other EGFR inhibitors, such as gefitinib and erlotinib.
Biochemical and Physiological Effects
4-{4-[4-(3-Chlorophenyl)-1-piperazinyl]anilino}-4-oxo-2-butenoicacid has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and glioblastoma. It has also been shown to induce apoptosis (programmed cell death) in cancer cells. In addition, 4-{4-[4-(3-Chlorophenyl)-1-piperazinyl]anilino}-4-oxo-2-butenoicacid has been shown to inhibit the migration and invasion of cancer cells, which are important steps in the metastatic process. However, 4-{4-[4-(3-Chlorophenyl)-1-piperazinyl]anilino}-4-oxo-2-butenoicacid has also been shown to have off-target effects on other kinases, such as c-Src and c-Abl, which may limit its specificity.

实验室实验的优点和局限性

One advantage of 4-{4-[4-(3-Chlorophenyl)-1-piperazinyl]anilino}-4-oxo-2-butenoicacid is its high potency and selectivity for EGFR, making it a valuable tool for studying EGFR signaling. Another advantage is its relatively low toxicity, which allows for higher concentrations to be used in vitro. However, a limitation of 4-{4-[4-(3-Chlorophenyl)-1-piperazinyl]anilino}-4-oxo-2-butenoicacid is its poor solubility in water, which may require the use of organic solvents or other solubilization methods. In addition, 4-{4-[4-(3-Chlorophenyl)-1-piperazinyl]anilino}-4-oxo-2-butenoicacid has a short half-life in vivo, which may limit its effectiveness as a therapeutic agent.

未来方向

There are several future directions for the study of 4-{4-[4-(3-Chlorophenyl)-1-piperazinyl]anilino}-4-oxo-2-butenoicacid and EGFR signaling. One direction is the development of more potent and selective EGFR inhibitors, which may have greater efficacy and fewer off-target effects. Another direction is the investigation of EGFR signaling in different cell types and disease contexts, such as neurodegenerative diseases and inflammatory disorders. Finally, the use of 4-{4-[4-(3-Chlorophenyl)-1-piperazinyl]anilino}-4-oxo-2-butenoicacid in combination with other therapeutic agents, such as chemotherapy or immunotherapy, may enhance its effectiveness as a cancer therapy.

合成方法

The synthesis of 4-{4-[4-(3-Chlorophenyl)-1-piperazinyl]anilino}-4-oxo-2-butenoicacid involves the reaction of 4-chloro-3-nitrobenzoic acid with piperazine to form 4-chloro-3-nitrobenzoylpiperazine. This compound is then reduced to 4-chloro-3-aminobenzoylpiperazine, which is reacted with 4-(3-chloroanilino)-4-oxobut-2-enoic acid to form 4-{4-[4-(3-Chlorophenyl)-1-piperazinyl]anilino}-4-oxo-2-butenoicacid. The overall yield of this synthesis method is 10-15%.

属性

分子式

C20H20ClN3O3

分子量

385.8 g/mol

IUPAC 名称

(Z)-4-[4-[4-(3-chlorophenyl)piperazin-1-yl]anilino]-4-oxobut-2-enoic acid

InChI

InChI=1S/C20H20ClN3O3/c21-15-2-1-3-18(14-15)24-12-10-23(11-13-24)17-6-4-16(5-7-17)22-19(25)8-9-20(26)27/h1-9,14H,10-13H2,(H,22,25)(H,26,27)/b9-8-

InChI 键

IWXITTRIZWWEQP-HJWRWDBZSA-N

手性 SMILES

C1CN(CCN1C2=CC=C(C=C2)NC(=O)/C=C\C(=O)O)C3=CC(=CC=C3)Cl

SMILES

C1CN(CCN1C2=CC=C(C=C2)NC(=O)C=CC(=O)O)C3=CC(=CC=C3)Cl

规范 SMILES

C1CN(CCN1C2=CC=C(C=C2)NC(=O)C=CC(=O)O)C3=CC(=CC=C3)Cl

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。